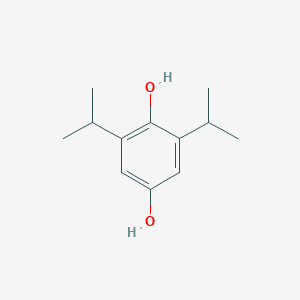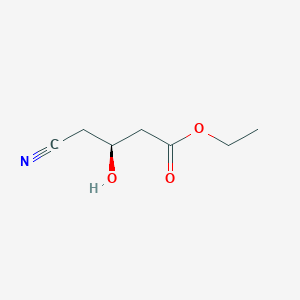
Citric acid-2,2,4,4-d4
Overview
Description
Citric acid-2,2,4,4-d4 is an isotopic analogue of citric acid . It can be used to measure citrate in urine and for the quantitative profiling of organic acid intermediates of the citric acid cycle (CAC) .
Synthesis Analysis
Citric acid-2,2,4,4-d4 is produced by mycological fermentation on an industrial scale using crude sugar solutions, such as molasses and strains of Aspergillus niger .Molecular Structure Analysis
The molecular formula of Citric acid-2,2,4,4-d4 is HOC(CO2H)(CD2CO2H)2 . Its molecular weight is 196.15 .Chemical Reactions Analysis
Citric acid is dicarboxylated by the action of bisulfite and potassium cyanide, which is converted to 3-cyano-3-hydroxy-1,5 pentanedioate and finally hydrolyzed by hydrochloric acid to citric acid .Physical And Chemical Properties Analysis
Citric acid-2,2,4,4-d4 is a solid with a melting point of 153-159°C (lit.) .Scientific Research Applications
Pharmaceutical Applications
Citric acid, including its isotopic analogue Citric acid-2,2,4,4-d4, is widely used in the pharmaceutical industry . It offers significant properties such as biodegradability, biocompatibility, hydrophilicity, and safety . It’s used as a flavoring agent, sequestering agent, buffering agent, and more . It’s also used to improve the taste of pharmaceuticals such as syrups, solutions, elixirs, etc .
Cross-linking Agent
Citric acid’s functionality provides excellent assets in pharmaceutical applications such as cross-linking . This property allows it to bind different polymers together, enhancing the stability and integrity of the final product .
Release-modifying Capacity
Citric acid is used as a release modifier in pharmaceutical applications . This means it can control the release rate of drugs from their formulations, ensuring a steady and controlled delivery of the active ingredient .
Interaction with Molecules
Citric acid can interact with molecules, making it useful in various pharmaceutical applications . For example, it can enhance the solubility of poorly soluble drugs, improving their bioavailability .
Capping and Coating Agent
Citric acid is used as a capping and coating agent in pharmaceutical applications . It can form a protective layer around drug particles, preventing them from degradation and enhancing their stability .
Branched Polymer Nanoconjugates
Citric acid is used in the creation of branched polymer nanoconjugates . These structures can enhance the delivery of drugs, especially in targeted drug delivery systems .
Gas Generating Agent
Citric acid can act as a gas generating agent . This property is particularly useful in the creation of effervescent tablets, where the gas generated by citric acid helps to break up the tablet and release the active ingredient .
Measurement of Citrate in Urine
Citric acid-2,2,4,4-d4 can be used to measure citrate in urine . This application is important in medical diagnostics, as changes in urinary citrate levels can indicate certain health conditions .
Profiling of Organic Acid Intermediates of Citric Acid Cycle (CAC)
Citric acid-2,2,4,4-d4 is used for the quantitative profiling of organic acid intermediates of the citric acid cycle (CAC) . This is crucial in metabolic studies and can provide insights into various biological processes .
Mechanism of Action
Target of Action
Citric Acid-2,2,4,4-d4 is an isotopic analogue of citric acid . The primary targets of citric acid are the enzymes involved in the citric acid cycle (also known as the Krebs cycle or the tricarboxylic acid cycle), a central metabolic pathway in all aerobic organisms .
Mode of Action
Citric Acid-2,2,4,4-d4, like its non-deuterated form, participates in the citric acid cycle. It interacts with its targets, the enzymes of the citric acid cycle, facilitating the conversion of carbohydrates, fats, and proteins into carbon dioxide and water to generate usable energy .
Biochemical Pathways
The citric acid cycle is the key pathway affected by Citric Acid-2,2,4,4-d4. This cycle is a series of chemical reactions used by all aerobic organisms to release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins into ATP and carbon dioxide . The cycle also provides precursors of certain amino acids as well as the reducing agent NADH that is used in numerous other biochemical reactions .
Pharmacokinetics
Citric acid is well absorbed and distributed throughout the body, metabolized in the tissues via the citric acid cycle, and excreted in the urine .
Result of Action
The action of Citric Acid-2,2,4,4-d4 results in the generation of energy in the form of ATP, the release of carbon dioxide, and the production of water . It also provides intermediates for the biosynthesis of certain amino acids .
Action Environment
The action, efficacy, and stability of Citric Acid-2,2,4,4-d4 are influenced by various environmental factors. These include the presence of oxygen (required for the citric acid cycle), the availability of other substrates and cofactors involved in the cycle, and the pH and temperature of the cellular environment . .
Safety and Hazards
Future Directions
Citric acid is one of the most widely employed organic acids and the most widely obtained chemical via biomass fermentation . The global demand for citric acid is increasing by approximately 5% annually due to its broad range of applications . This suggests that citric acid-2,2,4,4-d4, as an isotopic analogue of citric acid, may also find increasing applications in the future.
properties
IUPAC Name |
1,1,3,3-tetradeuterio-2-hydroxypropane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7/c7-3(8)1-6(13,5(11)12)2-4(9)10/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/i1D2,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKNYBCHXYNGOX-LNLMKGTHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)C(C(=O)O)(C([2H])([2H])C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583845 | |
| Record name | 2-Hydroxy(~2~H_4_)propane-1,2,3-tricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Citric acid-2,2,4,4-d4 | |
CAS RN |
147664-83-3 | |
| Record name | 2-Hydroxy(~2~H_4_)propane-1,2,3-tricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 147664-83-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-6'-Ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B23078.png)
![2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B23089.png)






